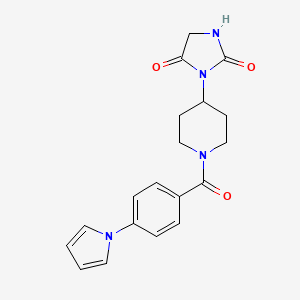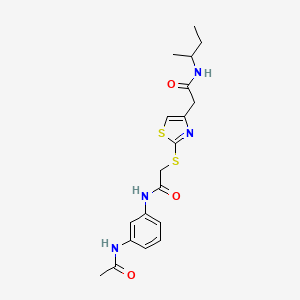
N,N'-bis(3,6-dimethyl-1,3-benzothiazol-2-ylidene)nonanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,N’-bis(3,6-dimethyl-1,3-benzothiazol-2-ylidene)nonanediamide” is a chemical compound with the molecular formula C27H32N4O2S2 . It has an average mass of 508.699 Da and a monoisotopic mass of 508.196655 Da . This product is intended for research use only.
Synthesis Analysis
The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Chemical Reactions Analysis
The chemical reactions involving benzothiazoles are diverse. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Scientific Research Applications
Catalytic Applications
The compound and its derivatives also find applications in catalysis. The benzoin condensation catalysis by bis(azolin-2-ylidene)s and bis(azolidin-2-ylidene)s, for instance, indicates the importance of these compounds in catalytic processes. The bis(thiazolin-2-ylidene)s prepared for this purpose showed better catalytic activity than the corresponding thiazolium salt plus base. The importance of these compounds in the benzoin condensation catalysis and the role of “dimers” in this process have been emphasized, offering insights into the mechanistic aspects of this type of catalysis (Castells et al., 1986).
Organometallic Chemistry
In organometallic chemistry, the compound is used to synthesize complex molecular structures. For example, 1,4-bis(benzothiazol-2-yl)benzene undergoes double cyclopalladation of the central benzene ring to form a nonpolymeric, acetate-bridged product. This product represents a topologically novel molecular structure, demonstrating the role of these compounds in the development of new organometallic complexes (B. O. and P. Steel, 1998).
Molecular Structure Analysis
The electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole, and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane, which are important compounds for asymmetric catalysis, has been studied to understand their fragmentation behavior and mechanisms. This study provides valuable insights for spectral interpretation and understanding of new compounds of this type (Jiaxi Xu et al., 2002).
properties
IUPAC Name |
N,N'-bis(3,6-dimethyl-1,3-benzothiazol-2-ylidene)nonanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2S2/c1-18-12-14-20-22(16-18)34-26(30(20)3)28-24(32)10-8-6-5-7-9-11-25(33)29-27-31(4)21-15-13-19(2)17-23(21)35-27/h12-17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLHADDHQHYRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CCCCCCCC(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)
![(5-Bromopyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2636934.png)
![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)
![8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2636936.png)
![N-(4-iodophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2636937.png)



![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)
![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2636948.png)

